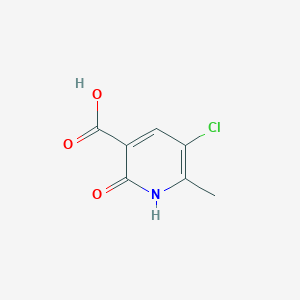

5-Chloro-2-hydroxy-6-methylnicotinic acid

Vue d'ensemble

Description

5-Chloro-2-hydroxy-6-methylnicotinic acid is a chemical compound with the molecular formula C7H6ClNO3 and a molecular weight of 187.58 g/mol It is a derivative of nicotinic acid, characterized by the presence of a chlorine atom at the 5-position, a hydroxyl group at the 2-position, and a methyl group at the 6-position on the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydroxy-6-methylnicotinic acid can be achieved through the chlorination of 2-hydroxy-6-methylnicotinic acid. One common method involves the use of sodium hypochlorite (NaOCl) as the chlorinating agent. The reaction is typically carried out in an aqueous medium at low temperatures to control the exothermic nature of the reaction .

Example Procedure:

- Dissolve 2-hydroxy-6-methylnicotinic acid in water.

- Add sodium hydroxide to the solution to form the sodium salt of the acid.

- Slowly add sodium hypochlorite solution to the reaction mixture while maintaining the temperature at 0°C.

- Stir the mixture at room temperature for several hours.

- Acidify the reaction mixture with hydrochloric acid to precipitate the product.

- Filter and recrystallize the product from an appropriate solvent to obtain pure this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as distillation or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

5-Chloro-2-hydroxy-6-methylnicotinic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The chlorine atom can be reduced to form the corresponding hydroxy compound.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: Formation of 5-chloro-2-oxo-6-methylnicotinic acid.

Reduction: Formation of 2-hydroxy-6-methylnicotinic acid.

Substitution: Formation of 5-substituted-2-hydroxy-6-methylnicotinic acid derivatives.

Applications De Recherche Scientifique

5-Chloro-2-hydroxy-6-methylnicotinic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Mécanisme D'action

The mechanism of action of 5-Chloro-2-hydroxy-6-methylnicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine atom and hydroxyl group allows it to form hydrogen bonds and other interactions with target molecules, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Hydroxy-6-methylnicotinic acid: Lacks the chlorine atom at the 5-position.

5-Chloro-2-hydroxy-3-methylnicotinic acid: Has the methyl group at the 3-position instead of the 6-position.

5-Chloro-2-hydroxy-6-ethylnicotinic acid: Contains an ethyl group at the 6-position instead of a methyl group.

Uniqueness

5-Chloro-2-hydroxy-6-methylnicotinic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the chlorine atom at the 5-position enhances its reactivity and potential for forming derivatives with diverse applications .

Activité Biologique

5-Chloro-2-hydroxy-6-methylnicotinic acid (C₇H₈ClN₃O₃) is a derivative of nicotinic acid characterized by a chlorine atom at the fifth position and a hydroxyl group at the second position of the pyridine ring. This compound belongs to the class of hydroxynicotinic acids, which are known for their diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and potential applications based on various research findings.

The biological activity of this compound is attributed to its interaction with specific molecular targets and pathways. The presence of hydroxy and chloro groups allows for hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The compound may modulate enzyme activity or receptor binding, leading to observed biological effects.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antibacterial Activity : Studies have demonstrated that this compound shows antibacterial effects against various strains, including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. Its effectiveness is enhanced when used in coordination complexes with transition metals .

- Anti-inflammatory Properties : The compound has been explored for its potential as an anti-inflammatory agent, influencing pathways associated with inflammation.

- Antitumor Activity : Preliminary studies suggest that derivatives of nicotinic acid, including this compound, may have antitumor properties, although further research is needed to elucidate specific mechanisms .

In Vitro Studies

A range of in vitro studies has been conducted to assess the antibacterial properties of this compound:

| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (mg/mL) |

|---|---|---|

| Escherichia coli | 15 | 10 |

| Staphylococcus aureus | 18 | 10 |

| Bacillus subtilis | 12 | 10 |

These results indicate that the compound possesses varying degrees of antibacterial efficacy against different bacterial strains, suggesting its potential as a therapeutic agent in treating infections .

Case Studies

- Metal Complexes : Research involving metal complexes of this compound has shown enhanced antibacterial activity compared to the free ligand. For instance, complexes formed with cobalt and nickel exhibited increased potency against tested bacterial strains, highlighting the importance of coordination chemistry in enhancing biological activity .

- Pharmacological Applications : The compound's interaction with nicotinic acetylcholine receptors has been studied, indicating potential neuroprotective effects. This suggests that derivatives may play a role in managing neurodegenerative conditions.

Future Directions

The ongoing exploration of this compound's biological activity opens avenues for future research:

- Mechanistic Studies : Further investigations are necessary to fully understand the mechanisms through which this compound exerts its biological effects.

- Therapeutic Applications : Given its antibacterial and anti-inflammatory properties, there is potential for developing new pharmacological agents based on this compound for treating infections and inflammatory diseases.

Propriétés

IUPAC Name |

5-chloro-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-3-5(8)2-4(7(11)12)6(10)9-3/h2H,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWSFTFWHAQORS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20555885 | |

| Record name | 5-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117449-75-9 | |

| Record name | 5-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117449-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.